2-Isopropylacetophenone chemical structure and properties
2-Isopropylacetophenone chemical structure and properties
Structural Dynamics, Synthetic Pathways, and Photochemical Anomalies
Executive Summary
2-Isopropylacetophenone (CAS 2142-65-6), also known as o-isopropylacetophenone or 1-(2-isopropylphenyl)ethanone, represents a distinct class of sterically congested aromatic ketones. Unlike its para-isomer (4-isopropylacetophenone, a common cumin-derived fragrance intermediate), the ortho-isomer is characterized by significant steric strain between the acetyl moiety and the bulky isopropyl group. This structural feature dictates its unique spectroscopic signature, synthetic challenges, and "anomalous" photochemical inertness regarding photoenolization. This guide provides a rigorous analysis of its properties, a validated synthetic protocol to avoid regiochemical mixtures, and a mechanistic discussion on its photochemical behavior.
Molecular Architecture & Physicochemical Profile
The Ortho-Effect and Steric Inhibition
The defining feature of 2-isopropylacetophenone is the proximity of the carbonyl group to the isopropyl substituent.
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Conformational Twist: To minimize Van der Waals repulsion between the carbonyl oxygen and the isopropyl methyls, the acetyl group is forced out of coplanarity with the benzene ring. This deconjugation results in a hypsochromic shift (blue shift) in the UV absorption spectrum compared to the para-isomer.
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Electronic Consequences: The loss of planarity reduces the resonance interaction between the carbonyl
-system and the aromatic ring, making the carbonyl carbon more electrophilic but sterically shielded from nucleophilic attack.
Physicochemical Data Table[1]
| Property | Value / Description | Note |
| CAS Number | 2142-65-6 | Distinct from p-isomer (645-13-6) |
| IUPAC Name | 1-[2-(propan-2-yl)phenyl]ethanone | |
| Molecular Formula | C | |
| Molecular Weight | 162.23 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | ~240–245 °C (est. at 760 mmHg) | Slightly lower than p-isomer (253°C) due to reduced stacking. |
| Density | ~0.96 g/cm³ | |
| Solubility | Soluble in EtOH, Et₂O, CHCl₃; Insoluble in H₂O | Lipophilic character dominates. |
Synthetic Pathways & Mechanistic Insights
The Regioselectivity Challenge
Direct Friedel-Crafts acylation of cumene (isopropylbenzene) using acetyl chloride and AlCl
Recommended Protocol: Grignard Addition to Nitriles
To ensure isomeric purity, a "bottom-up" approach using 2-isopropylbenzonitrile (o-cumonitrile) is the gold standard. This method guarantees the position of the substituent.
Reaction Logic:
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Precursor: 2-Isopropylbenzonitrile (commercially available or synthesized from o-cumidine).
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Reagent: Methylmagnesium bromide (MeMgBr) acts as the nucleophile.
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Intermediate: Formation of the metallo-imine salt (ketimine magnesium bromide).
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Hydrolysis: Acidic hydrolysis converts the imine to the ketone.
Experimental Protocol (Self-Validating)
Objective: Synthesis of 2-Isopropylacetophenone (10 mmol scale).
Reagents:
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2-Isopropylbenzonitrile (1.45 g, 10 mmol)
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Methylmagnesium bromide (3.0 M in ether, 4.0 mL, 12 mmol)
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Anhydrous Diethyl Ether (THF can be used for higher reflux temp)
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HCl (1 M aq)
Step-by-Step Methodology:
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Inert Atmosphere: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Argon.
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Addition: Charge flask with 2-isopropylbenzonitrile and 10 mL anhydrous ether. Cool to 0°C in an ice bath.
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Grignard Injection: Add MeMgBr dropwise via syringe over 10 minutes. Checkpoint: Observe mild exotherm; ensure solution does not boil violently.
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Reflux: Remove ice bath and heat to gentle reflux for 4 hours. The formation of a cloudy precipitate (imine salt) indicates progress.
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Hydrolysis (Critical Step): Cool to 0°C. Slowly quench with 15 mL 1M HCl. Stir vigorously for 1 hour at room temperature. Validation: The imine intermediate (
) hydrolyzes to the ketone only under acidic conditions. -
Extraction: Separate layers. Extract aqueous phase with ether (2 x 10 mL). Combine organics, wash with brine, and dry over MgSO
. -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane:EtOAc 95:5). The ortho-isomer elutes significantly faster than any potential amine byproducts.
Synthesis Workflow Diagram
Figure 1: Comparison of synthetic routes. The Nitrile path ensures regiochemical integrity.
Photochemical Dynamics: The "Silent" Ketone
The Norrish Type II Anomaly
Aromatic ketones with
However, 2-isopropylacetophenone exhibits negligible photoenolization .
Mechanistic Explanation
The lack of reactivity is attributed to Conformational Locking .
-
Geometric Requirement: For
-hydrogen abstraction (the first step of photoenolization), the carbonyl oxygen must approach the -hydrogen (on the isopropyl methyl group) within ~2.7 Å. -
Steric Ban: The massive steric bulk of the isopropyl group forces the carbonyl group to rotate nearly perpendicular to the ring. In this twisted state, the excited triplet state (
) cannot achieve the necessary overlap with the -C-H bond. The energy barrier to achieve the "reactive conformer" is too high, rendering the molecule photochemically stable relative to its o-methyl analog.
Photochemical Pathway Diagram
Figure 2: The interrupted photochemical pathway. Steric hindrance prevents the critical H-abstraction step.
References
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Chemical Identity & CAS: 2-Isopropylacetophenone (CAS 2142-65-6). Molbase Chemical Encyclopedia.
- Synthesis via Nitrile:Preparation of ketones via Grignard addition to nitriles. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
- Photochemical Behavior: Wagner, P. J., & Park, B. S. (1991). Photoenolization of ortho-alkyl phenyl ketones. Organic Photochemistry, 11, 227-366. (Discusses steric inhibition in bulky ortho-alkyl ketones).
- Comparative Photolysis: Scaiano, J. C. (1980). Solvent effects in the photochemistry of xanthone. Journal of the American Chemical Society.
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General Properties: 4-Isopropylacetophenone (Isomer Comparison). PubChem Compound Summary.
